The synthesis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves cyclization reactions of suitable precursors. One common method includes the reaction of ethyl acetoacetate with 2-aminopyridine under reflux conditions. The process may utilize a catalyst to facilitate the cyclization, leading to the formation of the desired pyrrolopyridine derivative.
Key Parameters:
In industrial settings, similar synthetic routes are adapted for scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to optimize yield and purity .
The molecular structure of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can be described by its molecular formula and a molecular weight of approximately 194.20 g/mol. The compound features a pyrrolopyridine core structure characterized by a five-membered ring fused to a six-membered ring.
Structural Characteristics:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often utilized to confirm the structure and purity of synthesized compounds .
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is involved in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization .
The mechanism of action for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione primarily involves its interaction with fibroblast growth factor receptors (FGFRs).
The compound inhibits FGFR activity, impacting several biochemical pathways:
Inhibition of FGFRs by this compound has been shown to reduce breast cancer cell proliferation (specifically in 4T1 cells) and induce apoptosis. This mechanism underlines its potential as an anticancer agent .
1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione exhibits several notable physical and chemical properties:
Characterization techniques such as IR spectroscopy reveal functional groups' presence (e.g., carbonyl stretches), while NMR provides insights into the molecular environment around hydrogen atoms .
The applications of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione span various fields:
This compound is investigated for its potential as a scaffold in drug development aimed at treating cancer due to its inhibitory effects on FGFRs.
It serves as a model compound for studying biological activities related to antimicrobial and anticancer properties.
Beyond pharmaceuticals, it finds applications in the development of agrochemicals and other industrial products due to its heterocyclic structure that allows for further modifications .
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a privileged structure in medicinal chemistry due to its exceptional capacity to modulate diverse biological targets. This bicyclic aromatic system combines the electronic properties of pyrrole and pyridine rings, creating a versatile pharmacophore capable of forming multiple hydrogen bonding interactions with target proteins. The structural mimicry of purine bases enables its integration into ATP-binding sites of kinases, as evidenced by patent US9260426B2 detailing 1H-pyrrolo[2,3-b]pyridine derivatives as potent salt-inducible kinase 2 (SIK2) inhibitors for cancer therapy [2]. Similarly, EP1893612B1 discloses derivatives as protein kinase inhibitors targeting oncogenic signaling pathways, highlighting the scaffold's adaptability to various kinase domains [4]. The scaffold's target promiscuity extends beyond oncology, with compounds exhibiting significant activity against fibroblast growth factor receptors (FGFR) – a critical target in tumorigenesis and angiogenesis. Research demonstrates that optimized derivatives achieve IC₅₀ values of 7-25 nM against FGFR1-3, underscoring their therapeutic potential [5]. The remarkable target versatility stems from:
Table 1: Therapeutic Targets Modulated by Pyrrolo[2,3-b]pyridine Derivatives
Biological Target | Therapeutic Indication | Potency Range (IC₅₀) | Source |
---|---|---|---|
Salt-inducible kinase 2 (SIK2) | Cancer, metabolic disorders | <100 nM | [2] |
FGFR1-3 | Breast cancer, angiogenesis | 7-25 nM | [5] |
BRAF kinase | Melanoma, colorectal cancer | Sub-micromolar | [4] |
FAAH enzyme | Pain management | Not specified | [8] |
As a bioisostere of indole, the pyrrolo[2,3-b]pyridine scaffold offers distinct physicochemical advantages that profoundly impact drug-likeness and target engagement. The strategic nitrogen atom at the 4-position (equivalent to indole's 7-position) significantly modulates electronic distribution and lipophilicity parameters. Key advantages include:
Table 2: Comparative Physicochemical Properties of Isosteric Scaffolds
Property | Indole (Isatin) | Pyrrolo[2,3-b]pyridine (7-Azaisatin) | Impact |
---|---|---|---|
Molecular weight | 147.13 g/mol | 148.12 g/mol | Negligible difference |
cLogP (calculated) | 0.95 | 0.42 | Improved solubility |
Hydrogen bond acceptors | 2 | 3 | Enhanced binding affinity |
pKa (conjugate acid) | N/A | ~4.0 | Tunable ionization |
Aqueous solubility | Low | Moderate to high | Improved bioavailability |
N1-Alkylation of the pyrrolo[2,3-b]pyridine scaffold represents a strategic modification that profoundly influences both molecular recognition and pharmacokinetic behavior. Introduction of the ethyl group at N1 in 1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione addresses critical limitations of the parent heterocycle while enhancing drug-like properties:
Table 3: Impact of N1-Alkylation on Compound Properties
Parameter | Unsubstituted (NH) | N1-Ethyl Derivative | Change (%) |
---|---|---|---|
Metabolic stability (t₁/₂) | 14 ± 3 min | 132 ± 15 min | +843% |
Caco-2 permeability (Papp) | 8.7 × 10⁻⁶ cm/s | 22.1 × 10⁻⁶ cm/s | +154% |
SIK2 binding affinity (Kd) | 0.48 µM | 0.12 µM | +75% improvement |
Plasma protein binding | 88.2% | 79.5% | -10% reduction |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1